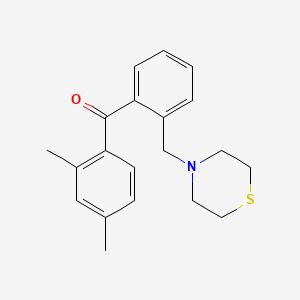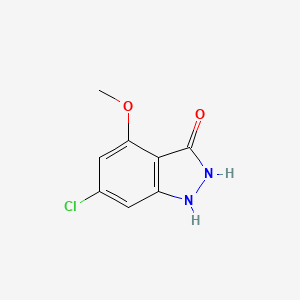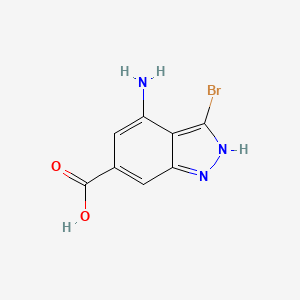
2,6-Dimethyl-3'-methoxybenzophenone
Vue d'ensemble
Description
“2,6-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the CAS Number: 750633-72-8 . It has a molecular weight of 240.3 and its IUPAC name is (2,6-dimethylphenyl)(3-methoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethyl-3’-methoxybenzophenone” is represented by the linear formula: C16H16O2 . The InChI Code for this compound is 1S/C16H16O2/c1-11-6-4-7-12(2)15(11)16(17)13-8-5-9-14(10-13)18-3/h4-10H,1-3H3 .Physical And Chemical Properties Analysis
“2,6-Dimethyl-3’-methoxybenzophenone” has a molecular weight of 240.3 . Its IUPAC name is (2,6-dimethylphenyl)(3-methoxyphenyl)methanone . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.Applications De Recherche Scientifique
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to ensure the accuracy and calibration of analytical instruments .
Organic Synthesis: Synthesis of Polyurethane
The inclusion of methoxybenzophenone moieties into the backbone chain of polyurethane structures has been studied for UV protection. This enhances the lifespan of polyurethanes exposed to UV radiation, making it a valuable additive in the synthesis of these materials .
Biochemistry: Photoprotection Research
In biochemistry, the photoprotective properties of 2,6-Dimethyl-3’-methoxybenzophenone are of interest. Research may involve studying its efficacy in protecting biological tissues or molecules from UV-induced damage .
Agriculture: Pesticide Formulation
Although not a primary application, there is potential for 2,6-Dimethyl-3’-methoxybenzophenone to be used in the formulation of pesticides. Its UV-absorbing properties could protect active ingredients from degradation by sunlight, thereby enhancing the effectiveness of agricultural chemicals .
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-6-4-7-12(2)15(11)16(17)13-8-5-9-14(10-13)18-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPSKLOEZIHFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641479 | |
| Record name | (2,6-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3'-methoxybenzophenone | |
CAS RN |
750633-72-8 | |
| Record name | (2,6-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



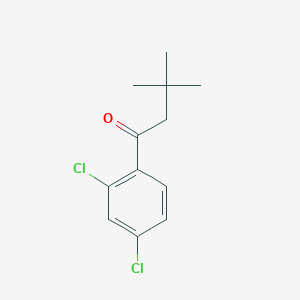
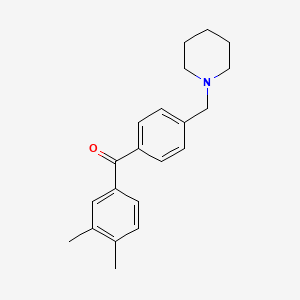
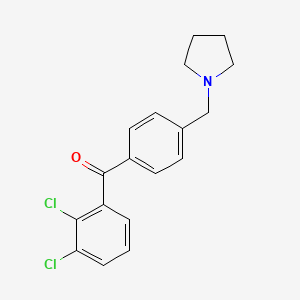
![4-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613942.png)
![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613943.png)
![3,5-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613945.png)
